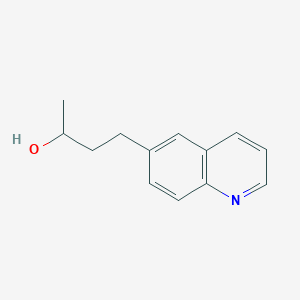
4-(1H-imidazol-1-yl)pyridine-2-carboxylicaciddihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride is a compound that features both imidazole and pyridine moieties. This compound is of significant interest due to its unique chemical structure, which combines the properties of both heterocyclic rings. The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride can be achieved through various synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a multi-component reaction involving an aldehyde, an amine, and a glyoxal. Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The pyridine ring can interact with biological receptors, modulating their functions. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)phenol: This compound also contains an imidazole ring but differs in its phenolic structure.
2-(1H-imidazol-2-yl)pyridine: Similar to 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride but lacks the carboxylic acid group.
Uniqueness
4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride is unique due to the presence of both imidazole and pyridine rings, along with a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9Cl2N3O2 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
4-imidazol-1-ylpyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H7N3O2.2ClH/c13-9(14)8-5-7(1-2-11-8)12-4-3-10-6-12;;/h1-6H,(H,13,14);2*1H |
InChI Key |
RQOBYWRSIWLOON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N2C=CN=C2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


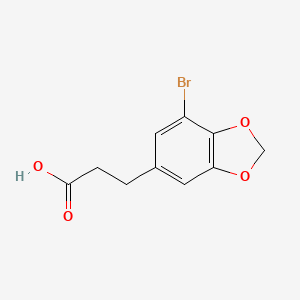
![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
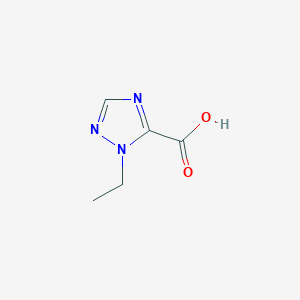
![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)

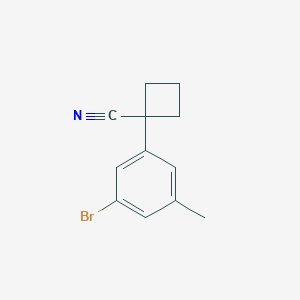

![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
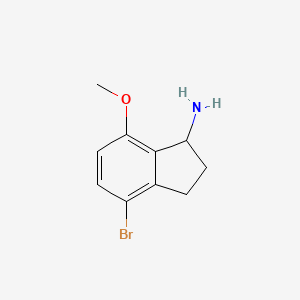
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)



